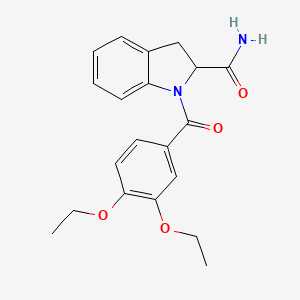

![molecular formula C15H18N2O3S2 B2455994 2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine CAS No. 1797157-61-9](/img/structure/B2455994.png)

2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as MTIP and has been found to have unique biochemical and physiological effects that make it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Thioanalogues Synthesis : Research on thioanalogues of nicotine and N-1-methylanabasine reveals insights into their synthesis and structural characteristics, including NMR, IR, UV, and mass spectroscopy analyses. These compounds show significant electron delocalization within the thiolactam group due to the presence of several C-H groups near the sulfur atom, leading to a better understanding of the molecular structure and behavior of such compounds (Wojciechowska-Nowak et al., 2011).

Co-Crystal Synthesis : Studies on the synthesis of co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers have led to the development of novel macrocyclic co-crystals. These co-crystals demonstrate interesting luminescent properties and potential applications in crystal engineering for constructing patentable crystals with unique luminescent properties (Li et al., 2015).

Reaction with Nitrogen Nucleophiles : Research on the reaction of pyridinecarboxaldehydes with ethylidenetriphenylphosphorane has led to the synthesis of various compounds, including methyloxiranes. These studies provide insights into regiospecific reactions and reductive deoxygenation processes, contributing to a deeper understanding of organic synthesis methodologies (Avasthi & Knaus, 1981).

Molecular Conformation and Interactions

Molecular Conformation Analysis : Studies on the molecular conformation of related compounds, such as N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, have provided insights into the arrangement of molecular structures. These studies contribute to the understanding of intramolecular interactions, such as π–π stacking and hydrogen bonding, which are crucial in drug design and material science (Kumar et al., 2012).

Sulfur Coordination in Complexes : Research into compounds like 2-(2'-thienyl)-pyridine has shed light on the coordination of the sulfur atom in various complexes. This understanding is vital for the development of new materials and catalysts in inorganic chemistry (Kahmann, Sigel, & Erlenmeyer, 1964).

Luminescent Properties and Applications

- Luminescent Properties Study : Investigations into the luminescent properties of various co-crystals have revealed potential applications for these materials in areas such as lighting, display technologies, and sensors. This research is pivotal in advancing materials science and technology (Li et al., 2015).

Chemical Reactions and Synthesis Techniques

- One-Pot Synthesis of Piperidines : Studies on the one-pot synthesis of highly substituted piperidines using ionic liquid catalysts demonstrate innovative approaches in organic synthesis. This research is significant for developing more efficient and sustainable chemical synthesis methods (Sajadikhah et al., 2012).

Wirkmechanismus

Target of Action

It’s known that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .

Mode of Action

This compound is involved in the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound’s involvement in the protodeboronation of pinacol boronic esters and subsequent hydromethylation sequence suggests it plays a role in the synthesis of complex organic molecules .

Pharmacokinetics

It’s known that boronic acids and their esters, which this compound is related to, are only marginally stable in water . This could impact the compound’s bioavailability.

Result of Action

The hydromethylation sequence of this compound has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Eigenschaften

IUPAC Name |

2-methyl-6-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-12-4-2-5-14(16-12)20-13-7-9-17(10-8-13)22(18,19)15-6-3-11-21-15/h2-6,11,13H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITUZXLKKRCTAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2455911.png)

![4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide](/img/structure/B2455912.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B2455915.png)

![4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2455919.png)

![4-allyl-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2455921.png)

![6-[2-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2455922.png)

![4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2455923.png)

![1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2455925.png)

![methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2455926.png)

![Methyl 4-[(4,6-diaminopyrimidin-2-ylthio)methyl]benzoate](/img/structure/B2455927.png)

![N-(3-ethoxypropyl)-6-methyl-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2455929.png)